[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, amino, and sulfanylidene groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using acetic anhydride to form acetoxy groups.
Formation of the Purine Ring: The purine ring is introduced through a series of reactions involving the condensation of appropriate amines and thiols.
Glycosylation: The protected sugar moiety is then glycosylated with the purine derivative to form the desired compound.
Deprotection: Finally, the protecting groups are removed under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the acetoxy groups can yield various substituted derivatives.
Scientific Research Applications
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes.
Comparison with Similar Compounds
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate can be compared with other similar compounds, such as:
[(2R,3R,4R,5R)-2-(6-amino-2-methylsulfanyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol]: Similar structure but different functional groups.
[(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-(((4-chlorobenzoyl)oxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl-4-chlorobenzoate]: Contains chlorinated purine and benzoyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N5O7S |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9-12,15H,4H2,1-3H3,(H2,17,20,29)/t9-,10?,11-,12-,15-/m1/s1 |
InChI Key |
RNSYQVNSFXCJMA-SCEMBWEMSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3C2=NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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